molecular formula C7H7NO2S B14446378 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid CAS No. 74500-75-7

1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid

Katalognummer: B14446378
CAS-Nummer: 74500-75-7
Molekulargewicht: 169.20 g/mol
InChI-Schlüssel: JQBIRMJKBNMNQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid is a chemical compound with the molecular formula C7H7NO3S. This compound is part of the pyridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyridine ring substituted with a methyl group, a sulfanylidene group, and a carboxylic acid group, making it a unique and versatile molecule.

Vorbereitungsmethoden

The synthesis of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with methylamine and thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group can be replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate or free acid.

Common reagents and conditions used in these reactions include solvents like ethanol or water, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanylidene group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the carboxylic acid group can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. These interactions can result in the modulation of cellular pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-6-sulfanylidene-1,6-dihydropyridine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid: This compound has a similar structure but with an oxo group instead of a sulfanylidene group. The presence of the oxo group can lead to different chemical reactivity and biological activity.

    2-Methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar sulfanylidene group but with different substitution patterns on the pyridine ring, leading to variations in its properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

74500-75-7

Molekularformel

C7H7NO2S

Molekulargewicht

169.20 g/mol

IUPAC-Name

1-methyl-6-sulfanylidenepyridine-2-carboxylic acid

InChI

InChI=1S/C7H7NO2S/c1-8-5(7(9)10)3-2-4-6(8)11/h2-4H,1H3,(H,9,10)

InChI-Schlüssel

JQBIRMJKBNMNQC-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=S)C=CC=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.